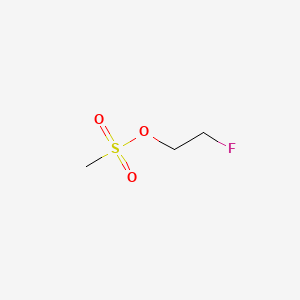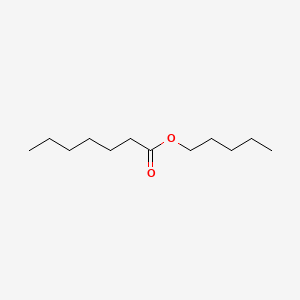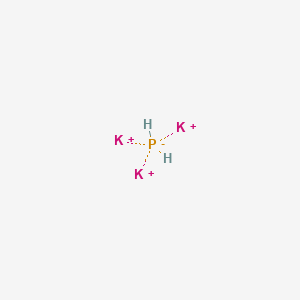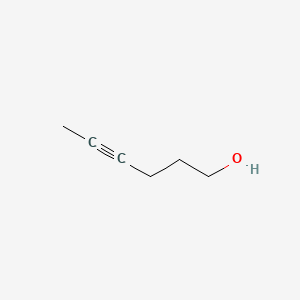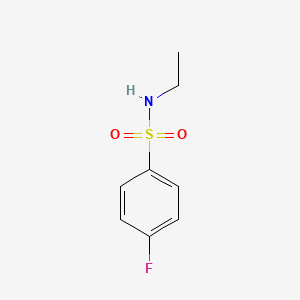
N-Ethyl-4-fluorobenzenesulfonamide
説明
“N-Ethyl-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C8H10FNO2S . It has a molecular weight of 203.24 g/mol . The IUPAC name for this compound is N-ethyl-4-fluorobenzenesulfonamide .
Molecular Structure Analysis
The molecular structure of “N-Ethyl-4-fluorobenzenesulfonamide” includes a sulfonamide functional group (-SO2NH2) attached to a 4-fluorobenzene ring . The compound has a total of 13 heavy atoms .Physical And Chemical Properties Analysis
“N-Ethyl-4-fluorobenzenesulfonamide” has a density of 1.3±0.1 g/cm3, a boiling point of 293.3±42.0 °C at 760 mmHg, and a flash point of 131.2±27.9 °C . It has a topological polar surface area of 54.6 Ų and a molar refractivity of 48.6±0.4 cm3 .科学的研究の応用
Enantioselective Fluorination
- N-Ethyl-4-fluorobenzenesulfonamide has been explored in the context of enantioselective fluorination reactions. Wang et al. (2014) fine-tuned the reactivity and selectivity of N-fluorobenzenesulfonamide by modifying its phenyl rings, achieving high yields and enantioselectivities in fluorinating 2-oxindoles (Wang et al., 2014).
Protein Interaction Studies
- Dugad and Gerig (1988) studied the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases I and II, revealing detailed information about the inhibitor-enzyme complex through nuclear magnetic resonance spectroscopy (Dugad & Gerig, 1988).
Synthesis of Platinum(II) Dithiocarbimato Complexes
- Research by Amim et al. (2008) involved synthesizing platinum(II) dithiocarbimato complexes using 4-fluorobenzenesulfonamide, contributing to the understanding of the structure and properties of these complexes (Amim et al., 2008).
Development of COX-2 Inhibitors
- Hashimoto et al. (2002) synthesized derivatives of benzenesulfonamide, including compounds with a fluorine atom, leading to the discovery of a potent, highly selective, and orally active COX-2 inhibitor (Hashimoto et al., 2002).
Novel Synthesis Methods
- Zhao et al. (2017) described a novel method for synthesizing 2-chloro enesulfonamides using N-chloro-N-fluorobenzenesulfonamides, demonstrating the versatility of fluorobenzenesulfonamides in chemical synthesis (Zhao et al., 2017).
Nitrogen Source for C–N Bond Formation
- N-Fluorobenzenesulfonimide, a derivative of N-Ethyl-4-fluorobenzenesulfonamide, has been used as an efficient nitrogen source for forming C–N bonds, expanding the utility of these compounds in organic synthesis (Li & Zhang, 2014).
Molecular Structure Studies
- Karababacak et al. (2009) conducted a theoretical investigation on the molecular structure, infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, including 4-fluorobenzenesulfonamide. This study provided insight into the effects of halogen substituents on the spectral characteristics of these compounds (Karabacak et al., 2009).
Electrophilic Fluorination
- N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, a related compound, was developed by Yasui et al. (2011) as a sterically demanding electrophilic fluorinating reagent. This compound enhances the enantioselectivity of fluorination reactions, demonstrating the potential of N-fluorobenzenesulfonamides in asymmetric synthesis (Yasui et al., 2011).
Synthesis of β-Cell Imaging Agents
- Shiue et al. (2001) synthesized fluorine-18 labeled analogs of hypoglycemic drugs using 4-fluorobenzenesulfonamide. This research contributes to the development of β-cell imaging agents for diagnosing and monitoring diabetes (Shiue et al., 2001).
Synthesis of Mirror Images of 3'-Fluorothalidomide
- A study by Yamamoto et al. (2011) showcased the synthesis of mirror images of 3'-fluorothalidomide using N-fluorobenzenesulfonimide. This research highlights the utility of these compounds in the enantiodivergent synthesis of pharmaceuticals (Yamamoto et al., 2011).
特性
IUPAC Name |
N-ethyl-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDXCBMXYOHWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340573 | |
| Record name | N-Ethyl-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-4-fluorobenzenesulfonamide | |
CAS RN |
383-48-2 | |
| Record name | N-Ethyl-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



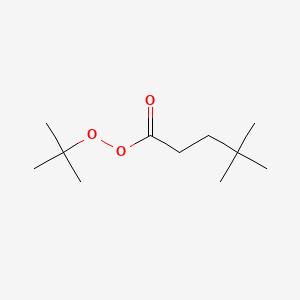
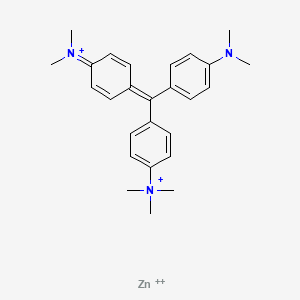

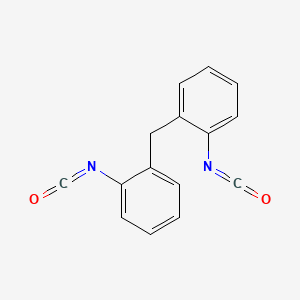


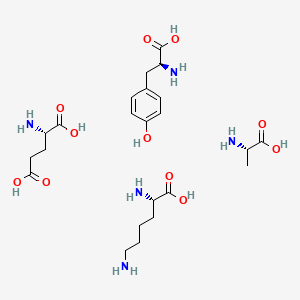

![Benzo[kl]xanthene](/img/structure/B1596164.png)

